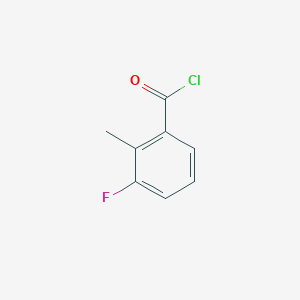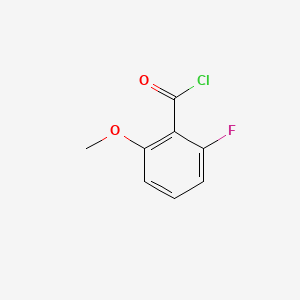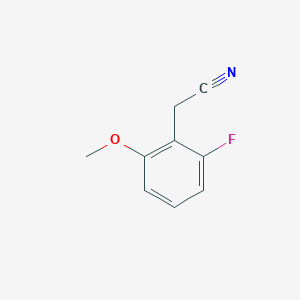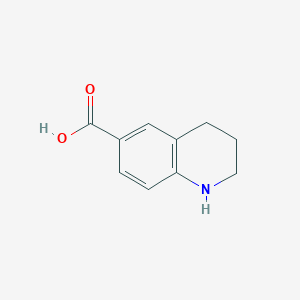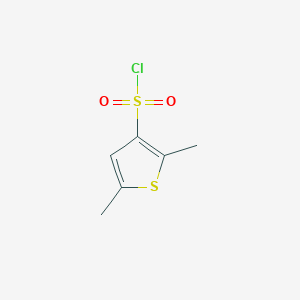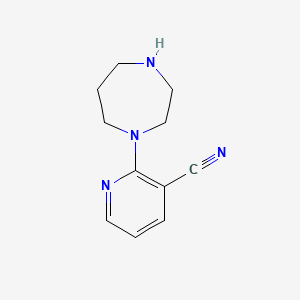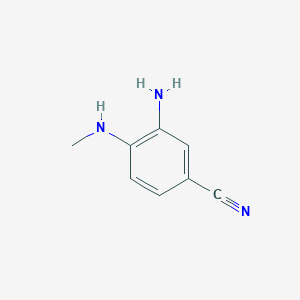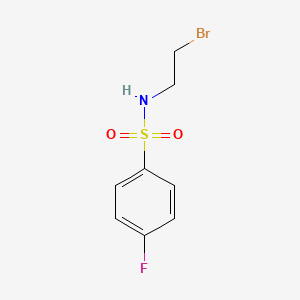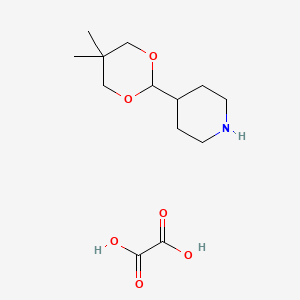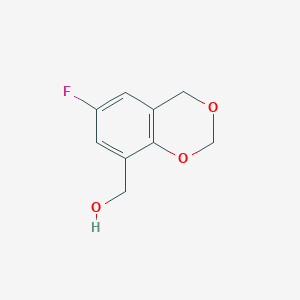
1-Bromo-1-fluoroethylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-fluoroethylene is a chemical compound that serves as an intermediate in the synthesis of various fluorinated organic molecules. It is characterized by the presence of both bromine and fluorine atoms attached to a vinyl group, which makes it a valuable reagent in organic synthesis due to its reactivity and ability to introduce halogen atoms into other molecules.
Synthesis Analysis
The synthesis of this compound derivatives has been explored through various methods. A stereocontrolled preparation method for 1,1-diaryl-2-fluoroethenes involves the generation of 1-aryl-1-bromo-2-fluoroethenes using an addition/elimination reaction followed by bromination/desilicobromination and subsequent Suzuki-Miyaura coupling . Another approach for synthesizing (E)- and (Z)-alpha-fluorostilbenes utilizes 1-bromo-1-fluoroalkenes, which can be isomerized to high E/Z ratios and then coupled with aryl stannanes or undergo Suzuki coupling reactions . Additionally, 1-bromo-1-lithioethene has been reported as a practical reagent that undergoes clean 1,2-addition with various electrophiles to afford a range of 1-substituted 1-bromoethene products .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is crucial for their reactivity and applications. The synthesis of isotopically enriched 1-[79Br]bromo-2-fluoroethylene has been achieved, which is useful for further structural studies and applications in the synthesis of other fluorinated compounds . The molecular structure of related compounds, such as 9-bromo-2-fluoro-8-[ethyl, (E)-2-propenoate-3-yl]-6,7-dihydro-5H-benzocycloheptene, has been characterized by various spectroscopic techniques, including X-ray crystallography .
Chemical Reactions Analysis
This compound participates in various chemical reactions due to its reactive halogen atoms. For instance, it can be transformed into 1-bromo-1-fluoroalkanes through photoredox-catalyzed addition to alkenes, which can then be converted into a variety of fluorine-containing compounds . The compound also serves as a precursor for the synthesis of 2-bromo-1-[18F]fluoroethane, which is integrated into automated preparation devices for the synthesis of 18F-fluoroethylated compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives are influenced by the presence of halogen atoms. The photophysical properties of bromoperylenes, which are structurally related to this compound, have been studied, revealing insights into their fluorescence and intersystem crossing behaviors . The copolymerization of vinylidene fluoride with bromofluorinated alkenes, such as 4-bromo-1,1,2-trifluorobut-1-ene, has been examined, providing information on the reactivity ratios and the potential for chemical modifications of the resulting polymers . Additionally, the synthesis and characterization of fluorinated poly(arylene ether 1,3,4-oxadiazole)s containing a 4-bromophenyl pendant group have been investigated, highlighting their thermal and dielectric properties .
Scientific Research Applications
Isotopically Enriched Compound Preparation
1-Bromo-1-fluoroethylene is utilized in the preparation of isotopically enriched compounds. Baldan (2004) demonstrated the chlorination of 1-bromo-2-fluoroethylene, leading to the production of 1-chloro-2-fluoroethylene, suitable for producing 37Cl isotopically enriched ClHC˭CHF (Baldan, 2004). Additionally, Baldan and Tassan (2005) described an efficient method for preparing 1-[79Br]bromo-2-fluoroethylene, illustrating its usefulness in isotopic enrichment (Baldan & Tassan, 2005).
Organic Semiconductor Applications
In the realm of organic semiconductors, this compound derivatives have shown significance. Abubakar, Suleiman, and Gidado (2021) investigated the doping effects of Bromine and Fluorine on Perylene, highlighting the implications in optoelectronic applications (Abubakar et al., 2021).
Synthesis of Natural Products
Ghasemi, Antunes, and Organ (2004) utilized 1-bromo-2-iodoethylene, a related compound, in the modular synthesis of natural products. Their research emphasized the simplification of complex synthesis processes using this compound (Ghasemi et al., 2004).
Lithium Ion Battery Research
In the context of lithium-ion batteries, derivatives of this compound such as Fluoroethylene carbonate (FEC) have been studied. Jin et al. (2018) analyzed solid electrolyte interphase (SEI) formation on silicon nanowire electrodes in FEC, underlining its relevance in enhancing battery performance (Jin et al., 2018).
Electrolyte Additives in Batteries
Komaba et al. (2011) discovered the efficiency of Fluoroethylene carbonate as an electrolyte additive in sodium batteries, demonstrating its role in improving the reversibility of electrochemical reactions (Komaba et al., 2011).
Mechanism of Action
Target of Action
1-Bromo-1-fluoroethylene, also known as 1-bromo-1-fluoroethene, is a compound with the molecular formula C2H2BrF It is known to be used in gas treatment methods for efficiently removing bromofluoroethylene .
Mode of Action
It is known to interact with bromofluoroethylene in gas treatment processes
Biochemical Pathways
Given its use in gas treatment processes
Result of Action
Biochemical Analysis
Cellular Effects
Halogenated ethenes can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 6.8°C , suggesting that it may be stable under normal laboratory conditions.
Dosage Effects in Animal Models
Therefore, information on threshold effects, toxic or adverse effects at high doses is currently unavailable .
properties
IUPAC Name |
1-bromo-1-fluoroethene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrF/c1-2(3)4/h1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKSRHHQKNUTLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382007 |
Source


|
| Record name | 1-bromo-1-fluoroethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
420-25-7 |
Source


|
| Record name | 1-bromo-1-fluoroethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the vibrational structure of 1-bromo-1-fluoroethene and how was it determined?
A1: The vibrational structure of 1-bromo-1-fluoroethene has been thoroughly investigated using infrared (IR) spectroscopy and high-level ab initio calculations. Analysis of the medium-resolution gas-phase IR spectra in the 300-6500 cm-1 range allowed for the assignment of all fundamental vibrational modes, as well as numerous overtone and combination bands up to three quanta []. This detailed analysis, supported by computational methods like CCSD(T) and B2PLYP, provides a comprehensive understanding of the molecule's vibrational behavior.
Q2: How does the adsorption of 1-bromo-1-fluoroethene onto titanium dioxide (TiO2) occur, and what structural insights can be derived from infrared spectroscopy?
A2: Infrared spectroscopy reveals distinct changes in the vibrational frequencies of 1-bromo-1-fluoroethene upon adsorption onto TiO2 []. Specifically, the C=C and C-F stretching modes exhibit two separate absorptions, while the CH2 stretching vibration undergoes a redshift. These spectral features suggest the formation of a hydrogen bond between the CH2 group and a Lewis basic site on the TiO2 surface. Additionally, the double bond of the C=C group or the fluorine atom can participate in the adsorption process.
Q3: Have computational chemistry methods been employed to study 1-bromo-1-fluoroethene, and what information have they provided?
A3: Yes, computational techniques have proven invaluable in characterizing 1-bromo-1-fluoroethene [, ]. Density functional theory (DFT) calculations, particularly at the B3LYP level, have been employed to model the adsorption of the molecule on the rutile (110) surface of TiO2. These simulations provide insights into the preferred adsorption configurations and the associated interaction energies. Furthermore, coupled-cluster methods like CCSD(T) have been utilized to accurately determine the molecule's structure and harmonic force field.
Q4: Where can I find spectral data related to 1-bromo-1-fluoroethene?
A4: Spectral data for 1-bromo-1-fluoroethene, particularly for the 129 C2H2BrF isotopologue, can be found in specialized databases and research articles []. These resources often contain information about the observed frequencies, intensities, and assignments of various vibrational modes, providing valuable insights into the molecule's structure and properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


